molecular formula C17H14ClN3NaO7S2+ B12713855 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt CAS No. 93805-06-2

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt

Cat. No.: B12713855
CAS No.: 93805-06-2
M. Wt: 494.9 g/mol
InChI Key: ISWRZPQXYUIAAL-UHFFFAOYSA-N
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Description

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt is a complex organic compound with the molecular formula C17H14ClN3NaO7S2. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-5-methyl-2-sulphoaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to obtain a high-purity dye.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under reductive conditions, releasing aromatic amines that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-hydroxy-5-((4-nitrophenyl)azo)naphthalene-2-sulphonic acid
  • 6-Amino-5-((4-chloro-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
  • 6-Amino-5-((4-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Uniqueness

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and color properties. The combination of these substituents makes it distinct from other similar azo compounds.

Properties

CAS No.

93805-06-2

Molecular Formula

C17H14ClN3NaO7S2+

Molecular Weight

494.9 g/mol

IUPAC Name

sodium;6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C17H14ClN3O7S2.Na/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);/q;+1

InChI Key

ISWRZPQXYUIAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na+]

Origin of Product

United States

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